molecular formula C17H20FN3O3S2 B2464560 N-(4-fluorophenyl)-4-((thiophene-2-sulfonamido)methyl)piperidine-1-carboxamide CAS No. 1235288-57-9

N-(4-fluorophenyl)-4-((thiophene-2-sulfonamido)methyl)piperidine-1-carboxamide

Cat. No.: B2464560
CAS No.: 1235288-57-9
M. Wt: 397.48
InChI Key: PIONHAZSGCMRBI-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-4-((thiophene-2-sulfonamido)methyl)piperidine-1-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperidine ring, a fluorophenyl group, and a thiophene-2-sulfonamido moiety, making it a subject of study for its chemical reactivity and potential biological activities.

Preparation Methods

The synthesis of N-(4-fluorophenyl)-4-((thiophene-2-sulfonamido)methyl)piperidine-1-carboxamide typically involves multiple steps, starting from readily available precursors. A common synthetic route includes:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate amine and aldehyde precursors.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is often introduced via a nucleophilic substitution reaction using a fluorinated benzene derivative.

    Attachment of the Thiophene-2-sulfonamido Group: This step involves the reaction of thiophene-2-sulfonyl chloride with an amine to form the sulfonamide linkage.

    Final Coupling: The final step typically involves coupling the piperidine derivative with the fluorophenyl and thiophene-2-sulfonamido groups under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial production methods may involve optimization of these steps to improve yield and scalability, often using automated synthesis equipment and continuous flow reactors.

Chemical Reactions Analysis

N-(4-fluorophenyl)-4-((thiophene-2-sulfonamido)methyl)piperidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, which may reduce the sulfonamide group to an amine.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the aromatic ring.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-(4-fluorophenyl)-4-((thiophene-2-sulfonamido)methyl)piperidine-1-carboxamide has several scientific research applications:

    Chemistry: It is studied for its unique reactivity and potential as a building block for more complex molecules.

    Biology: The compound’s structure suggests potential interactions with biological targets, making it a candidate for drug discovery and development.

    Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in areas such as anti-inflammatory and anticancer activities.

    Industry: The compound may be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism by which N-(4-fluorophenyl)-4-((thiophene-2-sulfonamido)methyl)piperidine-1-carboxamide exerts its effects is not fully understood. its structure suggests it may interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and van der Waals forces. These interactions could modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

N-(4-fluorophenyl)-4-((thiophene-2-sulfonamido)methyl)piperidine-1-carboxamide can be compared with other similar compounds, such as:

    N-(4-chlorophenyl)-4-((thiophene-2-sulfonamido)methyl)piperidine-1-carboxamide: Similar structure but with a chlorine atom instead of fluorine, which may affect its reactivity and biological activity.

    N-(4-fluorophenyl)-4-((benzene-2-sulfonamido)methyl)piperidine-1-carboxamide: Similar structure but with a benzene ring instead of thiophene, which may influence its chemical properties and interactions.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-(4-fluorophenyl)-4-[(thiophen-2-ylsulfonylamino)methyl]piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20FN3O3S2/c18-14-3-5-15(6-4-14)20-17(22)21-9-7-13(8-10-21)12-19-26(23,24)16-2-1-11-25-16/h1-6,11,13,19H,7-10,12H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIONHAZSGCMRBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNS(=O)(=O)C2=CC=CS2)C(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20FN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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